Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is a complex organic compound with a unique structure
Preparation Methods
The synthesis of Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves several steps, including the formation of the pyrrolo[2,3-c]pyridine core and the introduction of the phenethyl group. The synthetic route typically starts with commercially available starting materials and involves multiple reaction steps such as cyclization, reduction, and functional group transformations. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:
Rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride: This compound has a similar core structure but differs in the presence of a furo group instead of a phenethyl group.
Rel-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridine: This compound has a similar pyrrolo[2,3-c]pyridine core but differs in the stereochemistry and the absence of the phenethyl group.
The uniqueness of this compound lies in its specific structure and the presence of the phenethyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(3aR,7aR)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2/t14-,15+/m1/s1 |
InChI Key |
ODYLTZRECSDWCJ-CABCVRRESA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CCN(C2)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CNC2C1CCN(C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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